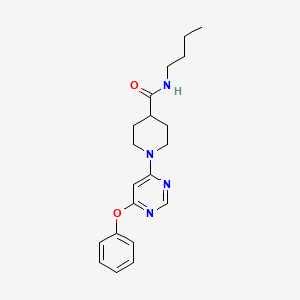
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a piperidine ring substituted with a butyl group and a phenoxypyrimidinyl moiety, making it a molecule of interest for various biochemical and pharmacological studies.
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b can increase the cytotoxicity of the piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
生化分析
Biochemical Properties
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide interacts with PKB, a key enzyme in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The compound acts as an ATP-competitive inhibitor, showing nanomolar inhibitory activity and selectivity for PKB over the closely related kinase PKA .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on PKB . By inhibiting PKB, the compound can modulate various cellular processes, including cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PKB and inhibiting its activity . This inhibition is ATP-competitive, meaning that the compound competes with ATP for binding to the active site of PKB .
Temporal Effects in Laboratory Settings
The effects of this compound on PKB activity and cellular processes can be observed over time in laboratory settings
Dosage Effects in Animal Models
While the compound has been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses
Metabolic Pathways
Given its role as a PKB inhibitor, it may be involved in the PI3K signaling pathway .
Subcellular Localization
Given its role as a PKB inhibitor, it may be localized to areas where PKB is active .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized with a carboxamide group.
Introduction of the Phenoxypyrimidinyl Group: The phenoxypyrimidinyl moiety is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with a phenol derivative under basic conditions.
Butylation: The final step involves the alkylation of the piperidine nitrogen with a butyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenoxypyrimidinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been explored for its potential in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
- N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxylate
- N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide hydrochloride
- This compound methyl ester
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. Its structural features allow for selective interactions with biological targets, making it a valuable compound for drug discovery and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-2-3-11-21-20(25)16-9-12-24(13-10-16)18-14-19(23-15-22-18)26-17-7-5-4-6-8-17/h4-8,14-16H,2-3,9-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWGNMZIKJHJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)
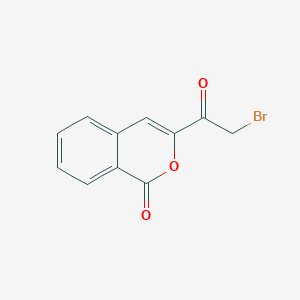
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2843942.png)
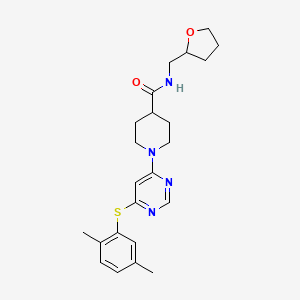
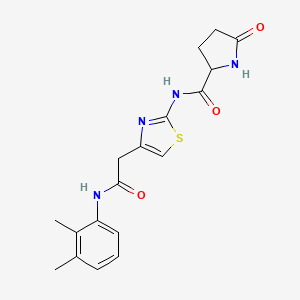
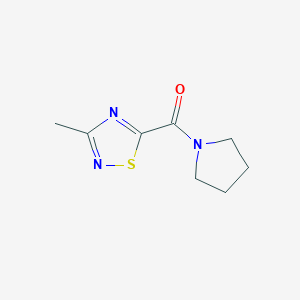
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline](/img/structure/B2843947.png)
![7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2843948.png)
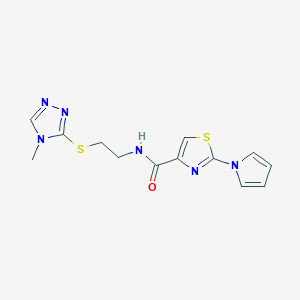
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2843951.png)
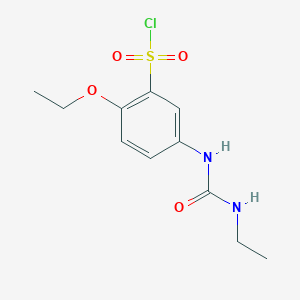
![N-[3-(methylcarbamoyl)thiophen-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2843954.png)

![2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2843959.png)
